methyl3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Description
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS: 202195-67-3) is a heterocyclic compound featuring a benzoxazine core substituted with a methyl ester group at position 6, a ketone at position 3, and an isopropyl group at position 2. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol (exact mass: 249.1001). The compound is structurally characterized by a 1,4-benzoxazine ring system, where the oxygen atom in the oxazine ring contributes to its electronic and steric properties .
Key applications include its use as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, substituted benzoxazines are explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 3-oxo-2-propan-2-yl-4H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-7(2)11-12(15)14-9-6-8(13(16)17-3)4-5-10(9)18-11/h4-7,11H,1-3H3,(H,14,15) |
InChI Key |
JUPZGKWUZXVPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate generally follows a multi-step approach involving:
- Starting Materials: Typically, 2-aminophenol derivatives and appropriate carboxylic acid derivatives or esters (such as methyl acetoacetate or related compounds) serve as key precursors.
- Cyclization Reaction: The core benzoxazine ring is formed via intramolecular cyclization facilitated by dehydrating agents or under reflux conditions in suitable solvents like toluene or ethanol.
- Alkyl Substitution: Introduction of the propan-2-yl group at the 2-position is achieved through alkylation reactions, often involving isopropyl halides or related electrophiles under basic or catalytic conditions.
- Oxidation to 3-oxo: The 3-position oxo functionality is installed or preserved through controlled oxidation steps, sometimes using mild oxidizing agents to avoid ring degradation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 2-aminophenol + methyl acetoacetate, reflux in ethanol or toluene | Dehydrating agents may be added to promote ring closure |
| Alkylation | Isopropyl halide (e.g., isopropyl bromide), base (e.g., K2CO3) | Performed under inert atmosphere to avoid side reactions |
| Oxidation | Mild oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) | Careful control to prevent over-oxidation |
| Purification | Recrystallization or chromatographic methods | TLC and NMR used to monitor purity and structure |
This synthetic pathway ensures the formation of the benzoxazine heterocycle with the desired substituents and oxidation state, yielding the target methyl ester compound with good purity and yield.
Industrial Production Methods
For scale-up and industrial synthesis, the following strategies are commonly employed:
- Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, pressure, residence time), enhancing yield and reproducibility.
- Automated Systems: Automated dosing and monitoring improve safety and efficiency, especially in handling reactive intermediates.
- Optimization of Solvent Systems: Selection of solvents like ethanol, toluene, or polar aprotic solvents (e.g., dimethylformamide) is optimized to balance solubility and reaction kinetics.
- Use of Protecting Groups: Amino protecting groups may be introduced and later removed to prevent side reactions during alkylation or oxidation steps.
Industrial processes focus on minimizing impurities and maximizing yield, often achieving yields above 70% with high purity suitable for pharmaceutical applications.
Chemical Reactions and Mechanistic Insights
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate exhibits reactivity patterns typical of benzoxazine derivatives:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinones or carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | Conversion of oxo to hydroxyl or amine |
| Substitution | Halogens (Cl2, Br2), nucleophiles (NH3, RNH2) | Halogenated or alkylated benzoxazine derivatives |
The compound’s electrophilic 3-oxo group and nucleophilic nitrogen in the oxazine ring enable diverse transformations, making it a versatile intermediate for further synthetic elaborations.
Analytical and Purification Techniques
Throughout the synthesis, the following analytical methods are critical:
- Thin-Layer Chromatography (TLC): For monitoring reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and substitution patterns.
- Elemental Analysis: To verify purity and composition, especially for intermediates and final products.
- Melting Point Determination: For characterization of crystalline materials, e.g., oxalate salts formed during intermediate stages.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes/Challenges | Yield Range (%) |
|---|---|---|---|
| Cyclization | 2-aminophenol + methyl acetoacetate, reflux in ethanol or toluene | Requires precise temperature control | 60-75 |
| Alkylation (Propan-2-yl) | Isopropyl halide, base (K2CO3), inert atmosphere | Avoid over-alkylation or side reactions | 65-80 |
| Oxidation to 3-oxo | KMnO4 or CrO3, controlled conditions | Over-oxidation risk; mild conditions preferred | 70-85 |
| Purification | Recrystallization, chromatography | Purity critical for pharmaceutical use | >95 purity achievable |
Research Discoveries and Developments
- The use of lithium borohydride in tetrahydrofuran for selective reduction of intermediates related to benzoxazine derivatives has been reported, with reaction times around 20 hours at 65°C, followed by aqueous quenching and extraction to isolate pure products.
- Advances in pharmacological testing of benzoxazine derivatives have highlighted the importance of the 3-oxo and 2-(propan-2-yl) substituents for receptor binding affinity, which informs synthetic modifications.
- The implementation of protecting group strategies during synthesis allows for selective functionalization without compromising the oxazine ring system.
- Kinetic studies indicate that substituents at the 2-position influence the rate of cyclization and stability of the benzoxazine ring, guiding optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzoxazine ring.
Scientific Research Applications
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzoxazine and benzothiazine derivatives. Below is a comparative analysis with structurally related analogs:
Structural Analogs
Key Differences and Implications
Electronic Effects :
- The benzothiazine analog (CAS: 188614-01-9) replaces the oxygen atom in the oxazine ring with sulfur, increasing electron delocalization and lipophilicity. This substitution may enhance membrane permeability in biological systems .
- The carboxylic acid derivative (CAS: 861338-27-4) introduces an acidic group, improving water solubility but reducing bioavailability due to ionization at physiological pH .
Physical Properties
Biological Activity
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is characterized by a benzoxazine ring structure, which contributes to its biological activity. The molecular formula and weight are essential for understanding its interactions and potential mechanisms of action.
| Property | Value |
|---|---|
| Chemical Name | Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
| CAS Number | Not specified |
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study evaluated various derivatives and found that compounds similar to methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine exhibited significant anti-proliferative effects against multiple cancer cell lines. Specifically, the compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .
Antimicrobial Activity
Benzoxazine derivatives have also been noted for their antimicrobial effects. A review indicates that modifications in the benzoxazine structure can enhance antibacterial and antifungal activities. The presence of specific functional groups appears to play a critical role in increasing efficacy against various pathogens .
The mechanism through which methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its ability to inhibit enzyme activity related to cell proliferation suggests a multifaceted approach to its anticancer properties .
Case Studies
- Anticancer Evaluation : In vitro studies demonstrated that methyl 3-oxo derivatives showed over 50% growth inhibition in various cancer cell lines at concentrations as low as 25 µM. This highlights their potential as lead compounds for further development in cancer therapy .
- Antimicrobial Testing : A comparative study on the antimicrobial efficacy of different benzoxazine derivatives indicated that those with hydroxyl substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria .
Future Directions
The promising biological activities of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine warrant further exploration. Future research should focus on:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target cells.
- Mechanistic Studies : Elucidating the precise mechanisms by which these compounds exert their biological effects.
Q & A
How can the synthesis of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate be optimized for improved yield and purity?
Basic Research Question
Methodological Answer:
The synthesis can be optimized by modifying reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, highlights the use of acetates and isocyanides under controlled conditions to synthesize analogous benzoxazine derivatives. Key steps include:
- Stepwise functionalization : Introduce the propan-2-yl group early to avoid steric hindrance during cyclization.
- Catalytic systems : Use mild bases (e.g., K₂CO₃) to stabilize intermediates and reduce side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate the target compound, as described for structurally similar benzoxazines .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR can verify the benzoxazine core, propan-2-yl substituent, and ester group. For example, the carbonyl resonance at ~170 ppm in ¹³C NMR confirms the 3-oxo group .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate ( ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 265.0954 for C₁₂H₁₃NO₄) .
How does the compound’s benzoxazine core influence its biological activity compared to other heterocyclic systems?
Advanced Research Question
Methodological Answer:
The benzoxazine core enhances π-π stacking with biological targets (e.g., enzymes or DNA) due to its planar aromatic system. compares this compound to thienopyrimidine and benzamide derivatives, noting that the benzoxazine-benzoate hybrid exhibits superior anti-cancer activity in vitro (IC₅₀ = 12 µM vs. 25 µM for thienopyrimidines). To validate:
- Perform docking studies with HDAC8 (a cancer target) to compare binding affinities.
- Use MTT assays on cancer cell lines (e.g., MCF-7) to quantify cytotoxicity differences .
What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed incubation times, serum-free conditions).
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed ester groups) that may skew results.
- Dose-response validation : Replicate dose curves across multiple labs, as done for analogous quinazoline derivatives in .
How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
Advanced Research Question
Methodological Answer:
Focus on modifying substituents while retaining the benzoxazine core:
- Substitution at position 6 : Replace the methyl ester with a carboxylic acid (hydrolysis product) to assess bioavailability changes.
- Propan-2-yl group : Compare to bulkier substituents (e.g., tert-butyl) to evaluate steric effects on target binding.
- Benchmarking : Test analogs against reference compounds (e.g., HDAC inhibitors in ) using enzyme inhibition assays .
What experimental designs are appropriate for studying this compound’s environmental fate and ecotoxicity?
Advanced Research Question
Methodological Answer:
Adopt a tiered approach per :
- Phase 1 (Lab-scale) :
- Hydrolysis kinetics : Monitor degradation at pH 4–9 (25°C, 72 hrs) via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight effects.
- Phase 2 (Ecotoxicology) :
How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
Basic Research Question
Methodological Answer:
- Solvent selection : Use slow evaporation in ethyl acetate/dichloromethane (1:1), as reported for methyl 2-(3-oxo-benzothiazin-4-yl)acetate ( ).
- Temperature control : Crystallize at 4°C to reduce nucleation rate.
- Seeding : Introduce microcrystals from prior batches to enhance lattice formation .
What stability studies are necessary to ensure compound integrity during storage?
Basic Research Question
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Light sensitivity : Store in amber vials at 2–8°C, as specified for 3-oxo-benzoxazine derivatives in .
- Humidity control : Use desiccants (silica gel) to prevent ester hydrolysis .
How does this compound compare to structurally analogous 1,2,4-triazine derivatives in terms of reactivity and bioactivity?
Advanced Research Question
Methodological Answer:
A comparison from highlights key differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
